molecular formula C11H12N2O2 B2879660 1-(Anilinomethyl)pyrrolidine-2,5-dione CAS No. 13314-99-3

1-(Anilinomethyl)pyrrolidine-2,5-dione

Cat. No. B2879660
CAS RN: 13314-99-3
M. Wt: 204.229
InChI Key: YNCVRSBSNLNDFG-UHFFFAOYSA-N
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Description

1-(Anilinomethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .


Synthesis Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . Another study reported the synthesis of a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as 1-bromopyrrolidine-2,5-dione (NBS), are the most commonly used halogenation reagents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The molecular formula of 1-(Anilinomethyl)pyrrolidine-2,5-dione is C11H12N2O2 . The average mass is 204.225 Da .

Scientific Research Applications

Pyrrolidine-2,5-dione is a versatile scaffold used in the field of medicinal chemistry to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application of pyrrolidine-2,5-dione is in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . For example, 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

The method of application or experimental procedures often involve the synthesis and reaction conditions of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

As for the results or outcomes obtained, the specific outcomes can vary greatly depending on the specific application and experimental conditions. For instance, in the case of the 3-chloro-1-aryl pyrrolidine-2,5-diones, the outcomes would be their inhibitory activity on the CA isoenzymes .

  • Pharmacology

    • Pyrrolidine derivatives have been found to exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
    • They are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
  • Medicinal Chemistry

    • Pyrrolidine-2,5-dione derivatives are an important class of heterocyclic compounds which have different applications in medicinal chemistry .
    • Several pyrrolidine-2,5-diones have been prepared for therapeutic purposes such as diabetes, inflammation, epileptic, cancer, pain, depression, and infectious .
  • Drug Discovery

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Synthesis of Bioactive Molecules

    • Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
    • Both isoenzymes are involved in several diseases .
  • Crystallography

    • In the title compound, C (4)H (5)NO (2), the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å .
    • In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .
  • Chemical Synthesis

    • The method of application or experimental procedures often involve the synthesis and reaction conditions of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Drug Development

    • Pyrrolidine derivatives are utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
  • Synthesis of New Bioactive Compounds

    • Pyrrolidine, pyrrolidin-2-one, pyrrolidine-2,5-dione, and prolinol scaffolds are very useful preformed rings for the synthesis of new bioactive compounds .
    • Beta-secretase 1 (BACE1) is the enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), which leads to the generation of amyloid-β (Aβ) peptides .
  • Synthesis of 3,4-Dimethyl-1H-Pyrrole-2,5-Dione Derivatives

    • This study aimed to synthesize new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride and evaluate their structural and biological properties .
  • Pharmacotherapy

    • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
    • Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
  • Pharmacology

    • This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
  • Structural Study

    • In the title compound, C(4)H(5)NO(2), the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å .
    • In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .

Safety And Hazards

While specific safety data for 1-(Anilinomethyl)pyrrolidine-2,5-dione is not available, a related compound, (S)-(+)-2-(Anilinomethyl)pyrrolidine, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine and its derivatives are essential structural units of many important compounds useful in the pharmaceutical field . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(anilinomethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVRSBSNLNDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Anilinomethyl)pyrrolidine-2,5-dione

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